A Comprehensive Technical Guide to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 1113049-91-4)
A Comprehensive Technical Guide to (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 1113049-91-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, bearing the CAS number 1113049-91-4, is a critical fluorinated pyridine building block in modern medicinal chemistry. Its unique structural features, including a chloro substituent and a trifluoromethyl group on the pyridine ring, render it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, its significant role in the development of targeted therapies, and comprehensive safety and handling information. The strategic importance of this molecule is highlighted by its role as a key precursor in the synthesis of Pexidartinib, an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor.
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine ring, these effects are coupled with the pyridine's ability to engage in hydrogen bonding and other key interactions, making trifluoromethylpyridines privileged structures in medicinal chemistry. (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol exemplifies the utility of these motifs, serving as a versatile precursor for a range of therapeutic agents, particularly in oncology and infectious diseases.[1][2]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is essential for its effective use in synthesis and process development.
Molecular Structure
Caption: 2D structure of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1113049-91-4 | [3][4][5][6] |
| Molecular Formula | C₇H₅ClF₃NO | [3] |
| Molecular Weight | 211.57 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder | [7] |
| Melting Point | Not explicitly available for this compound, but related compounds have melting points in the range of 30-90°C. | [7] |
| Boiling Point | Predicted: 269.4 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥97% | [5] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | Store at 4°C | [8] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is most effectively achieved through the reduction of its corresponding carboxylic acid ester, methyl 6-chloro-5-(trifluoromethyl)nicotinate. This precursor is a key intermediate in the development of novel anti-infective agents.[1] The following protocol is a robust and scalable method for this transformation.
Synthetic Workflow
Caption: Synthetic workflow for the reduction of the nicotinate ester.
Experimental Protocol: Reduction of Methyl 6-chloro-5-(trifluoromethyl)nicotinate
This protocol is based on established chemical principles for the reduction of esters to alcohols.
Materials:
-
Methyl 6-chloro-5-(trifluoromethyl)nicotinate
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
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Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-chloro-5-(trifluoromethyl)nicotinate (1.0 equivalent) in anhydrous ethanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0-4.0 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition. The addition of NaBH₄ to ethanol will generate hydrogen gas, so ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water to the flask while cooling in an ice bath. This will decompose any unreacted NaBH₄.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.
Applications in Drug Discovery and Development: A Key Intermediate for Pexidartinib
The primary and most significant application of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is as a pivotal building block in the synthesis of Pexidartinib (Turalio®), an FDA-approved kinase inhibitor.[2]
Pexidartinib: A Targeted Therapy for Tenosynovial Giant Cell Tumor
Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as other kinases such as KIT and FLT3.[2] In tenosynovial giant cell tumor (TGCT), the CSF1R pathway is aberrantly activated, leading to the proliferation of tumor cells. Pexidartinib effectively blocks this signaling pathway, resulting in tumor regression and symptomatic relief for patients.[2]
Synthetic Route to Pexidartinib
The synthesis of Pexidartinib involves the coupling of the (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol-derived amine with a substituted 5-chloro-1H-pyrrolo[2,3-b]pyridine core.
Caption: High-level synthetic strategy for Pexidartinib.
The (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is first converted to a more reactive intermediate, such as the corresponding amine, which is then coupled with the heterocyclic core to form the final drug substance. This underscores the critical role of the title compound as a non-interchangeable starting material in the manufacturing of this important oncology drug.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol.
Hazard Identification
Based on data for structurally related compounds, (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is expected to have the following hazard classifications:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS No. 1113049-91-4) is a highly valuable and strategically important building block for the pharmaceutical industry. Its unique combination of a trifluoromethyl group and a chloro-substituted pyridine ring makes it an ideal precursor for the synthesis of complex, biologically active molecules. Its indispensable role in the production of the FDA-approved drug Pexidartinib highlights its significance in the development of targeted cancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety, serving as a vital resource for researchers and drug development professionals working at the forefront of medicinal chemistry.
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